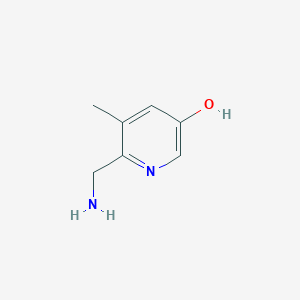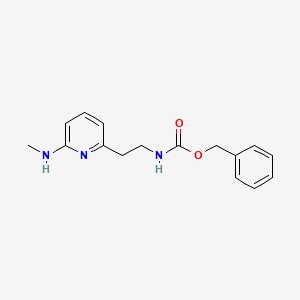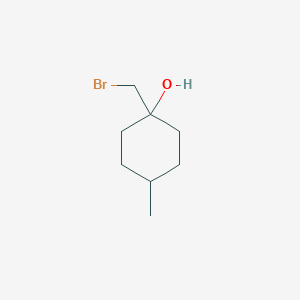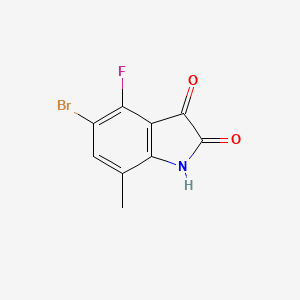
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine, fluorine, and methyl group substitution on the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable indole precursor. The methyl group can be introduced via alkylation reactions. The final step often involves the formation of the dihydro-1H-indole-2,3-dione core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
化学反応の分析
Types of Reactions
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the discovery of new bioactive compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism by which 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms (bromine and fluorine) can enhance binding affinity and specificity, while the indole core can facilitate interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
5-Bromo-4-fluoro-1H-indole-2,3-dione: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Chloro-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione: Substitution of chlorine for bromine can alter its chemical properties.
5-Bromo-4-methyl-7-fluoro-2,3-dihydro-1H-indole-2,3-dione: Different positioning of the methyl and fluorine groups can influence its behavior.
Uniqueness
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H5BrFNO2 |
|---|---|
分子量 |
258.04 g/mol |
IUPAC名 |
5-bromo-4-fluoro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-2-4(10)6(11)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
InChIキー |
INFDAOYLSVRLMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)


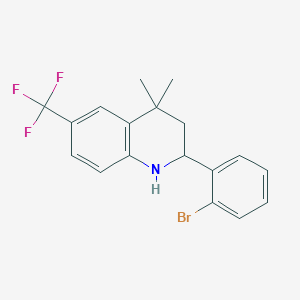

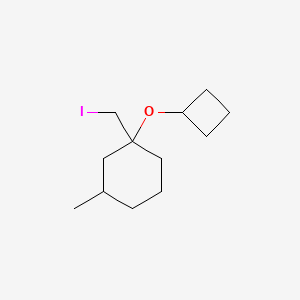
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
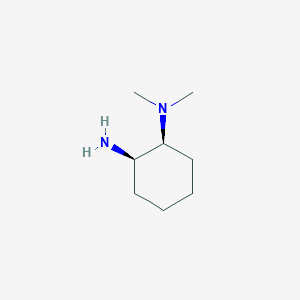
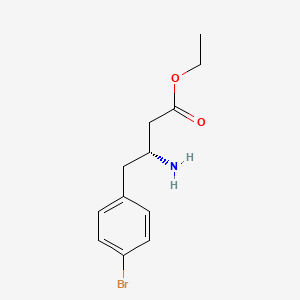
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
